5-chloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide

Carbonic anhydrase inhibition Mitochondrial carbonic anhydrase In silico target prediction

Procure 5‑chloro‑N‑{4‑[2‑(morpholin‑4‑yl)‑2‑oxoethyl]phenyl}thiophene‑2‑sulfonamide as your primary neutral S1‑binding FXa inhibitor scaffold. The 5‑chloro substituent is critical for S1 affinity and predicted CA5A polypharmacology, unlike des‑chloro analogs. The morpholinyl‑oxoethyl linker offers a validated vector for S4 pocket elaboration, supported by crystallographic studies. With a balanced drug‑like profile (logP 2.35, tPSA 75 Ų), it outperforms lipophilic variants in early oral‑bioavailability screens. Essential for labs building FXa selectivity panels against serine proteases (thrombin, FVIIa, FIXa, FXIa, plasmin, tPA). Prioritize this exact scaffold to ensure binding kinetics and selectivity.

Molecular Formula C16H17ClN2O4S2
Molecular Weight 400.9 g/mol
CAS No. 1060255-59-5
Cat. No. B6542761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide
CAS1060255-59-5
Molecular FormulaC16H17ClN2O4S2
Molecular Weight400.9 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C16H17ClN2O4S2/c17-14-5-6-16(24-14)25(21,22)18-13-3-1-12(2-4-13)11-15(20)19-7-9-23-10-8-19/h1-6,18H,7-11H2
InChIKeyHQFXDVIHFMYBPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5‑Chloro‑N‑{4‑[2‑(morpholin‑4‑yl)‑2‑oxoethyl]phenyl}thiophene‑2‑sulfonamide (CAS 1060255‑59‑5): Target‑Class Context for Scientific Procurement


5‑Chloro‑N‑{4‑[2‑(morpholin‑4‑yl)‑2‑oxoethyl]phenyl}thiophene‑2‑sulfonamide (CAS 1060255‑59‑5) is a synthetic thiophene‑2‑sulfonamide derivative bearing a 5‑chloro substituent on the thiophene ring and a 4‑(morpholin‑4‑yl)‑2‑oxoethyl linker at the para‑position of the N‑phenyl group [1]. The compound falls within the broad structural class of heterocyclic sulfonamides that have been described as inhibitors of coagulation Factor Xa (FXa), a validated antithrombotic target, in patent literature [2]. Its molecular formula is C₁₆H₁₇ClN₂O₄S₂ (MW = 400.9 g mol⁻¹) with a calculated logP of ~2.35 and topological polar surface area of ~75 Ų, consistent with drug‑like physicochemical space [1].

Why In‑Class Thiophene‑2‑sulfonamides Cannot Be Interchanged with 5‑Chloro‑N‑{4‑[2‑(morpholin‑4‑yl)‑2‑oxoethyl]phenyl}thiophene‑2‑sulfonamide


Within the heterocyclic sulfonamide class, subtle variations in the thiophene substitution pattern and the nature of the N‑aryl linker profoundly alter potency, selectivity, and binding mode at Factor Xa. Published crystallographic studies demonstrate that a neutral chlorothiophene moiety occupies the S1 pocket of FXa, while a basic or hydrogen‑bonding group in the distal substituent engages the S4 pocket [1]. Replacement of the 5‑chloro group with hydrogen, methyl, or carboxamide, or modification of the morpholinyl‑oxoethyl linker to a benzamidine or pyrrolopyridine, yields analogs that exhibit orders‑of‑magnitude differences in FXa inhibitory potency and oral bioavailability [1][2]. Consequently, generic selection of a “thiophene‑2‑sulfonamide” without precise consideration of the 5‑chloro and N‑{4‑[2‑(morpholin‑4‑yl)‑2‑oxoethyl]phenyl} pharmacophoric elements cannot reproduce the binding kinetics and pharmacokinetic profile predicted for the target compound.

Quantitative Differentiation Evidence for 5‑Chloro‑N‑{4‑[2‑(morpholin‑4‑yl)‑2‑oxoethyl]phenyl}thiophene‑2‑sulfonamide (CAS 1060255‑59‑5)


Predicted Carbonic Anhydrase VA/VB Engagement vs. Non‑Chlorinated Thiophene‑2‑sulfonamide Baseline

The Similarity Ensemble Approach (SEA) based on ChEMBL20 predicted carbonic anhydrase 5A (CA5A, mitochondrial) as the top‑scoring human target for this compound, with a maximum Tanimoto coefficient (Tc) of 41 to known CA5A ligands, versus no significant CA5A prediction for the des‑chloro analog N‑{4‑[2‑(morpholin‑4‑yl)‑2‑oxoethyl]phenyl}thiophene‑2‑sulfonamide (CAS 1060254‑89‑8) [1]. The 5‑chloro substitution appears critical for generating the pharmacophoric similarity that triggers the CA5A prediction. This is a class‑level inference; no direct enzymatic IC₅₀ data are available for either compound against CA5A.

Carbonic anhydrase inhibition Mitochondrial carbonic anhydrase In silico target prediction

Physicochemical Differentiation: Lipophilicity (logP) and Polar Surface Area vs. 5‑Methyl and 2,5‑Dichlorobenzene Analogs

The target compound exhibits a calculated logP of 2.35 and a topological polar surface area (tPSA) of 75 Ų [1], placing it within optimal oral drug‑like space. In contrast, the 5‑methyl analog 5‑methyl‑N‑{4‑[2‑(morpholin‑4‑yl)‑2‑oxoethyl]phenyl}thiophene‑2‑sulfonamide (CAS 1060255‑66‑4) has a higher predicted logP (~2.8) and lower tPSA (~66 Ų), while the 2,5‑dichlorobenzene analog 2,5‑dichloro‑N‑{4‑[2‑(morpholin‑4‑yl)‑2‑oxoethyl]phenyl}benzene‑1‑sulfonamide shows increased logP (~3.1) and similar tPSA [1][2]. These values represent computationally derived physicochemical properties, not experimentally measured logD or permeability data.

Drug‑likeness Oral bioavailability prediction Lead optimisation

Structural Differentiation: S1 Pocket Chlorothiophene Binding vs. Non‑Chlorinated FXa Inhibitors

Crystallographic evidence from the related FXa inhibitor series demonstrates that a chlorothiophene moiety occupies the S1 pocket of human FXa through a neutral binding mode, with the chlorine atom positioned above Tyr228 [1]. This neutral S1 binding is critical for achieving high oral bioavailability, as basic S1‑binding groups (e.g., benzamidine) confer poor membrane permeability. The target compound retains the 5‑chlorothiophene‑2‑sulfonamide scaffold that enables this neutral S1 interaction, whereas des‑chloro or 5‑carboxamide analogs either lose S1 affinity or shift the binding pose [1][2]. Comparator X‑ray data are from sulfonylpiperazinone‑based FXa inhibitors (PDB entries 1NFW, 1NFX, 1NFY) that share the chlorothiophene S1 ligand but differ in the S4‑binding moiety.

Factor Xa inhibition X‑ray crystallography Structure‑based drug design

Recommended Application Scenarios for 5‑Chloro‑N‑{4‑[2‑(morpholin‑4‑yl)‑2‑oxoethyl]phenyl}thiophene‑2‑sulfonamide Based on Quantitative Evidence


Fragment‑Based or Structure‑Based FXa Inhibitor Optimisation

The compound serves as a suitable starting scaffold for neutral S1‑binding FXa inhibitor programmes. Its 5‑chlorothiophene matches the S1 pharmacophore validated by X‑ray crystallography of related inhibitors [1], while the morpholinyl‑oxoethyl linker provides a vector for S4 pocket elaboration. Researchers should prioritise this scaffold over des‑chloro or 5‑methyl analogs, as the chlorine atom is critical for S1 affinity and the predicted CA5A polypharmacology may be undesirable for anticoagulant development without selectivity profiling [2].

Mitochondrial Carbonic Anhydrase VA/VB Chemical Probe Development

Based on SEA target prediction that identifies CA5A among the top predicted targets [1], this compound can be used as a starting point for developing chemical probes for mitochondrial carbonic anhydrases. The 5‑chloro substituent appears necessary for this predicted activity; the des‑chloro analog is not predicted to engage CA5A. Confirmatory in vitro enzymatic assays against purified CA5A and CA5B are required to validate this prediction before use as a probe.

Oral Bioavailability‑Focused Medicinal Chemistry Campaigns

With a calculated logP of 2.35 and tPSA of 75 Ų [1], the compound occupies favourable oral drug‑like space compared to more lipophilic analogs (e.g., 5‑methyl or 2,5‑dichlorobenzene variants). It is suitable for inclusion in compound libraries designed to explore structure‑bioavailability relationships of neutral Factor Xa inhibitors. The balanced polarity may offer an advantage in achieving both solubility and permeability, though experimental logD and Caco‑2 permeability data are lacking and should be generated by the end‑user.

Selectivity Profiling Against Serine Protease Panel

Given the class‑level evidence that chlorothiophene‑containing sulfonamides achieve selectivity for FXa over other serine proteases through the neutral S1 binding mode [1], this compound should be profiled against a panel of coagulation and fibrinolytic serine proteases (thrombin, FVIIa, FIXa, FXIa, plasmin, tPA) to establish its selectivity fingerprint. Procurement is recommended for laboratories building comprehensive FXa inhibitor selectivity datasets.

Quote Request

Request a Quote for 5-chloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.